Cas no 1156883-34-9 (1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)

1-5-(4-メトキシフェニル)-1H-イミダゾール-2-イルエタン-1-アミンは、イミダゾール骨格とメトキシフェニル基を有する有機化合物です。この化合物は、医薬品中間体や生物活性分子の合成において有用な構造単位として注目されています。特に、イミダゾール環の特性により、金属イオンとのキレート形成能や生体分子との相互作用が期待できます。4位のメトキシ基は電子供与性を示し、分子全体の電子密度分布に影響を与えるため、反応性や溶解性の調整が可能です。また、アミン部位はさらなる誘導体化のための反応点として利用できます。

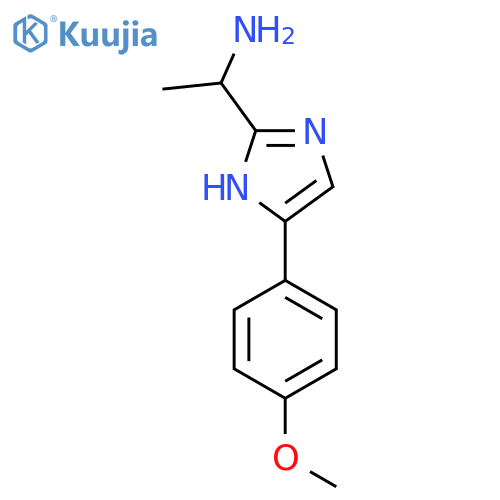

1156883-34-9 structure

商品名:1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine

CAS番号:1156883-34-9

MF:C12H15N3O

メガワット:217.267002344131

MDL:MFCD12105004

CID:5186508

PubChem ID:43649834

1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine

- 1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethanamine

- 1H-Imidazole-2-methanamine, 5-(4-methoxyphenyl)-α-methyl-

- 1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine

-

- MDL: MFCD12105004

- インチ: 1S/C12H15N3O/c1-8(13)12-14-7-11(15-12)9-3-5-10(16-2)6-4-9/h3-8H,13H2,1-2H3,(H,14,15)

- InChIKey: GGLVKEPXVANSAQ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1)C1=CN=C(C(C)N)N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 216

- トポロジー分子極性表面積: 63.9

- 疎水性パラメータ計算基準値(XlogP): 1

1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-242283-0.25g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 95% | 0.25g |

$774.0 | 2024-06-19 | |

| Enamine | EN300-242283-0.05g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 95% | 0.05g |

$707.0 | 2024-06-19 | |

| Enamine | EN300-242283-0.1g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 95% | 0.1g |

$741.0 | 2024-06-19 | |

| Enamine | EN300-242283-5.0g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 95% | 5.0g |

$2443.0 | 2024-06-19 | |

| Enamine | EN300-242283-2.5g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 95% | 2.5g |

$1650.0 | 2024-06-19 | |

| Enamine | EN300-242283-5g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 5g |

$2443.0 | 2023-09-15 | ||

| Enamine | EN300-242283-1g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 1g |

$842.0 | 2023-09-15 | ||

| Enamine | EN300-242283-0.5g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 95% | 0.5g |

$809.0 | 2024-06-19 | |

| Enamine | EN300-242283-10.0g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 95% | 10.0g |

$3622.0 | 2024-06-19 | |

| Enamine | EN300-242283-1.0g |

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine |

1156883-34-9 | 95% | 1.0g |

$842.0 | 2024-06-19 |

1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

1156883-34-9 (1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量